molecular formula C8H26N2Si3 B3056992 Bis(trimethylsilylamino)dimethylsilane CAS No. 7585-48-0

Bis(trimethylsilylamino)dimethylsilane

Cat. No.: B3056992
CAS No.: 7585-48-0
M. Wt: 234.56 g/mol
InChI Key: NHOWCIXIMZMPAY-UHFFFAOYSA-N
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Description

Bis(trimethylsilylamino)dimethylsilane is an organosilicon compound with the molecular formula C8H26N2Si3. This compound is characterized by the presence of trimethylsilyl groups attached to a dimethylsilane backbone. It is a colorless liquid that is used in various chemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(trimethylsilylamino)dimethylsilane can be synthesized through the reaction of trimethylsilylamine with dimethyldichlorosilane in the presence of a base such as triethylamine. The reaction typically proceeds as follows:

2(CH3)3SiNH2+(CH3)2SiCl2(CH3)3SiNHSi(CH3)2NHSi(CH3)3+2HCl2 (CH_3)_3SiNH_2 + (CH_3)_2SiCl_2 \rightarrow (CH_3)_3SiNHSi(CH_3)_2NHSi(CH_3)_3 + 2 HCl 2(CH3​)3​SiNH2​+(CH3​)2​SiCl2​→(CH3​)3​SiNHSi(CH3​)2​NHSi(CH3​)3​+2HCl

The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Bis(trimethylsilylamino)dimethylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl groups can be substituted with other functional groups.

    Hydrolysis: The compound reacts with water to form silanols and ammonia.

    Oxidation: It can be oxidized to form siloxanes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides and alkoxides.

    Hydrolysis: Typically carried out in the presence of water or aqueous solutions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or ozone are used.

Major Products Formed

    Substitution Reactions: Products include various substituted silanes.

    Hydrolysis: Silanols and ammonia are formed.

    Oxidation: Siloxanes are the major products.

Scientific Research Applications

Bis(trimethylsilylamino)dimethylsilane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.

    Biology: Employed in the modification of biomolecules and as a protective group in peptide synthesis.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of high-performance materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of bis(trimethylsilylamino)dimethylsilane involves the interaction of its trimethylsilyl groups with various substrates. The trimethylsilyl groups can act as protecting groups, preventing unwanted reactions during chemical synthesis. Additionally, the compound can form stable complexes with metals, which are useful in catalysis and material science.

Comparison with Similar Compounds

Similar Compounds

    Bis(trimethylsilyl)amine: Similar in structure but lacks the dimethylsilane backbone.

    Trimethylsilylamine: Contains only one trimethylsilyl group.

    Dimethyldichlorosilane: Used as a precursor in the synthesis of bis(trimethylsilylamino)dimethylsilane.

Uniqueness

This compound is unique due to its combination of trimethylsilyl groups and a dimethylsilane backbone, which imparts distinct chemical properties. This combination allows for versatile applications in various fields, making it a valuable compound in both research and industry.

Properties

IUPAC Name

[[[dimethyl-(trimethylsilylamino)silyl]amino]-dimethylsilyl]methane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H26N2Si3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h9-10H,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOWCIXIMZMPAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N[Si](C)(C)N[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H26N2Si3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30519918
Record name 1,1-Dimethyl-N,N'-bis(trimethylsilyl)silanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30519918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7585-48-0
Record name 1,1-Dimethyl-N,N'-bis(trimethylsilyl)silanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30519918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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